3-(Difluoromethoxy)pyrrolidine hydrochloride
Overview
Description
3-(Difluoromethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NOThis compound is often used in research due to its distinctive chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethoxy chloride in the presence of a base to facilitate the substitution reaction on the pyrrolidine ring . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Addition Reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a difluoromethoxy-substituted amine derivative, while oxidation can produce a difluoromethoxy ketone .
Scientific Research Applications
3-(Difluoromethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: This compound is similar in structure but lacks the methoxy group, which can significantly alter its reactivity and applications.
Difluoromethoxybenzene: While structurally different, this compound shares the difluoromethoxy functional group, making it useful for comparative studies.
Uniqueness
3-(Difluoromethoxy)pyrrolidine hydrochloride is unique due to the presence of both the pyrrolidine ring and the difluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(difluoromethoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHRYAAJXXHSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638772-00-5 | |
Record name | Pyrrolidine, 3-(difluoromethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638772-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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